molecular formula C10H17N7O12S2 B14287997 [(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate

Cat. No.: B14287997
M. Wt: 491.4 g/mol
InChI Key: BLVHVLVATWRIQR-BVOHUNDWSA-N
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Description

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate is a complex organic compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate involves multiple steps, including the formation of the pyrrolo[1,2-c]purin ring system and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-c]purin derivatives with different functional groups and substitutions. Examples include:

  • [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
  • Saxitoxin
  • Neosaxitoxin

Uniqueness

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

Molecular Formula

C10H17N7O12S2

Molecular Weight

491.4 g/mol

IUPAC Name

[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate

InChI

InChI=1S/C10H17N7O12S2/c11-5-15-4-3(1-27-7(13)18)14-6(12)17-2-8(28-30(21,22)23,29-31(24,25)26)10(19,20)9(4,17)16-5/h3-4,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)(H,24,25,26)/t3-,4?,9?/m0/s1

InChI Key

BLVHVLVATWRIQR-BVOHUNDWSA-N

Isomeric SMILES

C1C(C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)N)N)(O)O)(OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)(OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

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